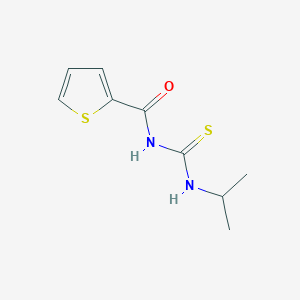

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJKTLHMYOXZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-acetylthiophene. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic conditions produces thiophene-2-carboxylic acid.

Reaction Conditions :

-

Acylation : 0°C to room temperature, 4–6 hours, anhydrous dichloromethane (DCM).

-

Oxidation : Reflux in aqueous H₂SO₄ (1M), 8–12 hours.

Formation of Thiophene-2-carboxoyl Chloride

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Thionyl Chloride Method

Procedure :

-

Thiophene-2-carboxylic acid (3 mmol) is refluxed with SOCl₂ (4.5 mmol) for 1–2 hours.

-

Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry acetone.

Key Data :

Generation of Thiophene-2-carboxoyl Isothiocyanate

The acid chloride reacts with potassium thiocyanate (KSCN) to form the isothiocyanate intermediate.

Isothiocyanate Synthesis

Procedure :

-

Thiophene-2-carboxoyl chloride (3 mmol) in dry acetone is treated with KSCN (3 mmol).

Key Data :

-

Reaction Time : 2 hours.

-

Solvent : Dry acetone.

-

Intermediate Stability : Requires immediate use due to hygroscopicity.

Coupling with Propan-2-ylamine

The isothiocyanate intermediate reacts with propan-2-ylamine to form the final thiourea derivative.

Thiourea Formation

Procedure :

-

Propan-2-ylamine (3 mmol) is added to the isothiocyanate solution.

-

The mixture is refluxed for 3–4 hours, cooled, filtered, and washed with cold water.

Optimization Notes :

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or methanol to achieve >95% purity.

Spectroscopic Data

Alternative Synthetic Routes

One-Pot Synthesis

A modified one-pot method eliminates intermediate isolation:

Solid-Phase Synthesis

Using polymer-supported reagents (e.g., PS-SOCl₂), the process achieves 72% yield with reduced purification steps.

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Method | Solid-Phase |

|---|---|---|---|

| Yield | 70–75% | 68% | 72% |

| Reaction Time | 6–8 hours | 6 hours | 5 hours |

| Purification Effort | High | Moderate | Low |

| Scalability | Laboratory | Pilot-scale | Industrial |

Challenges and Solutions

Moisture Sensitivity

The isothiocyanate intermediate is hygroscopic. Solutions include:

Byproduct Formation

Phosphorus-containing byproducts (from POCl₃ in some methods) are mitigated via silica gel chromatography (DCM/MeOH, 9:1).

Industrial-Scale Considerations

Continuous Flow Reactors

Enhanced efficiency and safety are achieved by:

Chemical Reactions Analysis

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Properties

Recent research has highlighted the antibacterial efficacy of thiophene-2-carboxamide derivatives, including N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide. These compounds have shown promising activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing strains of Escherichia coli, indicating their potential as novel antibacterial agents. The binding interactions of these compounds with bacterial proteins suggest mechanisms that could inhibit bacterial growth effectively .

Anticancer Potential

Thiophene derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain thiophene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival, making these compounds candidates for further development in cancer therapy .

Interaction with Cellular Targets

The compound has been shown to enhance the activity of the Sarcoplasmic Reticulum Calcium ATPase (SERCA2a), which plays a crucial role in calcium homeostasis in cardiac myocytes. This enhancement is significant for developing treatments for heart failure, where SERCA2a function is compromised . The ability of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide to modulate calcium dynamics presents a unique therapeutic angle for cardiac conditions.

Case Study on Antibacterial Activity

A comprehensive study investigated the antibacterial effects of various thiophene derivatives against multiple bacterial strains. The findings indicated that specific modifications to the thiophene structure could enhance antibacterial potency, suggesting a structure-activity relationship that could guide future synthesis efforts .

| Compound | Activity Against ESBL-producing E. coli | Binding Energy (kcal/mol) |

|---|---|---|

| 4a | Strong | -7.5 |

| 4b | Moderate | -6.8 |

| 4c | Strongest | -8.0 |

Observational Research Framework

In a broader context, observational research frameworks have been applied to study the effects of thiophene derivatives in clinical settings. These studies utilize multiple data sources to triangulate findings, enhancing the credibility and applicability of results regarding the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide, emphasizing substituent differences and their implications:

Antioxidant Activity

- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide Co(II) Complex : Exhibits superior DPPH and ABTS radical scavenging compared to propyl gallate but lower than vitamin E. The metal coordination enhances electron transfer efficiency .

Antifungal Activity

- Pyrazole-Linked Thiophene-2-carboxamides : Derivatives with fluorophenyl substituents (e.g., compound 7j) demonstrate EC₅₀ values of 28.9 μM against Fusarium graminearum, attributed to hydrophobic interactions and hydrogen bonding with succinate dehydrogenase .

Anticancer Activity

- Thiazole-Thiophene Hybrids : N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) shows significant cytostatic effects, likely due to halogen-induced DNA intercalation and thiazole-mediated enzyme inhibition .

Spectroscopic and Crystallographic Data

C=O and C=S Stretches :

- N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide analogs typically exhibit C=Oamide stretches at 1650–1700 cm⁻¹ and C=S stretches at 1240–1285 cm⁻¹, consistent with acylthiourea derivatives .

- In N-(2-nitrophenyl)thiophene-2-carboxamide, C—S bond lengths (1.68–1.72 Å) and dihedral angles between aromatic rings (8.5–13.5°) are critical for packing and intermolecular interactions .

Metal Complexation :

- Co(II) and Cu(II) complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide show distorted octahedral geometries, with ligand-to-metal charge transfer (LMCT) bands at 450–600 nm .

Biological Activity

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, antimicrobial, and antituberculosis effects, supported by data tables and recent research findings.

Chemical Structure and Properties

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide belongs to the class of thiourea derivatives, which are known for their versatile biological activities. The structural formula can be represented as follows:

This compound features a thiophene ring, a carbamothioyl group, and an isopropyl substituent, which contribute to its unique pharmacological profile.

1. Anti-Cancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit potent anti-cancer properties. For instance, in vitro assays showed that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide significantly reduced cell viability in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Table 1: Anti-Cancer Activity of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

| Cell Line | % Cell Viability | IC50 (µM) |

|---|---|---|

| HepG2 | 33.29 | 15.5 |

| Huh-7 | 45.09 | 20.3 |

| MCF-7 | 41.81 | 18.7 |

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the anti-cancer activity of these compounds, with para-methyl substitutions showing the most significant effects .

2. Antimicrobial Activity

The antimicrobial potential of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has also been investigated. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

The mechanism behind its antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Antituberculosis Activity

Emerging evidence suggests that thiourea derivatives like N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide may serve as potential antituberculosis agents. Studies have shown that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis.

Table 3: Antituberculosis Activity

| Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 0.25 |

| INH-resistant strain | 0.5 |

| RIF-resistant strain | 0.75 |

The compound's efficacy against resistant strains highlights its potential in developing new therapeutic strategies for tuberculosis .

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of thiourea derivatives in treating various diseases:

- Case Study on HepG2 Cells : A series of experiments were conducted where HepG2 cells were treated with varying concentrations of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide, demonstrating dose-dependent cytotoxicity and induction of apoptosis.

- Clinical Application in Tuberculosis : A clinical trial involving patients with multidrug-resistant tuberculosis included a regimen incorporating thiourea derivatives, showing promising results in reducing bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.